

A Technical Guide to the Fundamental Properties of 1,4-Diphenylbutadiyne

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Compound of Interest

Compound Name: 1,4-Diphenylbutadiyne

Cat. No.: B1203910

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a conjugated aromatic hydrocarbon with the chemical formula $C_{16}H_{10}$.^[1] It consists of a rigid butadiyne backbone capped by two phenyl groups, a structure that imparts unique electronic, optical, and chemical properties.^[1] This extended π -conjugation system is the source of its fluorescence and makes it a subject of significant interest in diverse fields.^[2] For researchers, it serves as a crucial building block in organic synthesis for creating more complex aromatic compounds and polymers.^[1] In materials science, its photophysical characteristics are exploited in the development of optoelectronic devices like organic light-emitting diodes (OLEDs).^[1] Furthermore, its potential anticancer and antimicrobial activities have positioned it as a molecule of interest in pharmaceutical research and drug development.^[1] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Chemical and Physical Properties

1,4-Diphenylbutadiyne presents as a white to light yellow crystalline solid.^{[1][3]} It is stable under normal laboratory conditions but should be stored away from strong oxidizing agents.^[4] Key identification and physical property data are summarized in the tables below.

Table 1: Chemical Identifiers for **1,4-Diphenylbutadiyne**

Identifier	Value
CAS Number	886-66-8[1][4]
Molecular Formula	C ₁₆ H ₁₀ [1][4]
Molecular Weight	202.26 g/mol [4]
IUPAC Name	4-phenylbuta-1,3-diynylbenzene[4][6]
Synonyms	Diphenyldiacetylene, Diphenylbutadiyne[4]
SMILES	C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2[4][6]

| InChI Key | HMQFJYLWNWIYKQ-UHFFFAOYSA-N[4][6] |

Table 2: Physical Properties of **1,4-Diphenylbutadiyne**

Property	Value
Appearance	White to light yellow crystalline powder or needles[1][3]
Melting Point	86-87 °C[4][6][7]
Density	1.936 g/cm ³ [6]
Water Solubility	Sparingly soluble (5.5 x 10 ⁻⁴ g/L at 25°C)[1][4]

| Solvent Solubility | Soluble in toluene and other organic solvents[1][4] |

Spectroscopic Profile

The spectroscopic properties of **1,4-diphenylbutadiyne** are dominated by its extended π -conjugated system, which allows for $\pi \rightarrow \pi^*$ electronic transitions.[2] It is recognized as a fluorescent compound and has been utilized as a fluorochrome.[8] However, its fluorescence quantum yield is notably low, suggesting that non-radiative decay pathways are the primary mode of energy dissipation after excitation.[2] This characteristic makes it a candidate for studies involving fluorescence quenching or energy transfer systems.[2]

Table 3: Spectroscopic Data for **1,4-Diphenylbutadiyne**

Spectrum Type	Peak(s) and Conditions
UV-Vis Absorption	Excitation peak at 305 nm
	Molar extinction coefficient (ϵ): 27,800 cm ⁻¹ /M at 326 nm (in ethanol)[2]
Fluorescence Emission	Emission peak at 330 nm
	Quantum Yield (Φ): 0.00161
¹ H NMR	(400 MHz, CDCl ₃) δ : 7.53-7.51 (d, J= 8Hz, 4H), 7.41–7.31 (m, 6H)

| ¹³C NMR | (100 MHz, CDCl₃) δ : 132.55, 129.17, 128.23, 121.72, 81.54, 73.50 |

Synthesis and Reactivity

Experimental Protocol: Synthesis via Hay-Glaser Coupling

The most common and efficient method for synthesizing symmetrical diynes like **1,4-diphenylbutadiyne** is through the copper-catalyzed oxidative homocoupling of terminal alkynes, a reaction known as the Glaser coupling.[6] The Hay modification utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which allows for milder and more versatile reaction conditions.[5][6]

Objective: To synthesize **1,4-diphenylbutadiyne** from phenylacetylene via copper-catalyzed aerobic oxidative coupling.

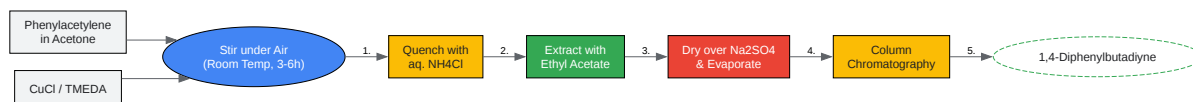
Materials:

- Phenylacetylene (1.0 mmol)
- Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

- Acetone (10 mL)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether or ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel
- Hexanes and ethyl acetate for chromatography

Procedure:

- To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[6]
- Add TMEDA (1.2 mmol) to the mixture.[6]
- Stir the reaction mixture vigorously at room temperature under an atmosphere of air (e.g., open to the air or with a balloon of air) for 3-6 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of ammonium chloride.[6]
- Extract the product into diethyl ether or ethyl acetate (3 x 15 mL).[6]
- Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.[6]
- Remove the solvent under reduced pressure using a rotary evaporator.[6]
- Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate, to afford the pure **1,4-diphenylbutadiyne**. [6]



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Caption: Hay-Glaser coupling workflow for **1,4-diphenylbutadiyne** synthesis.

Chemical Reactivity

The reactivity of **1,4-diphenylbutadiyne** is centered on its electron-rich alkyne units and its conjugated system.

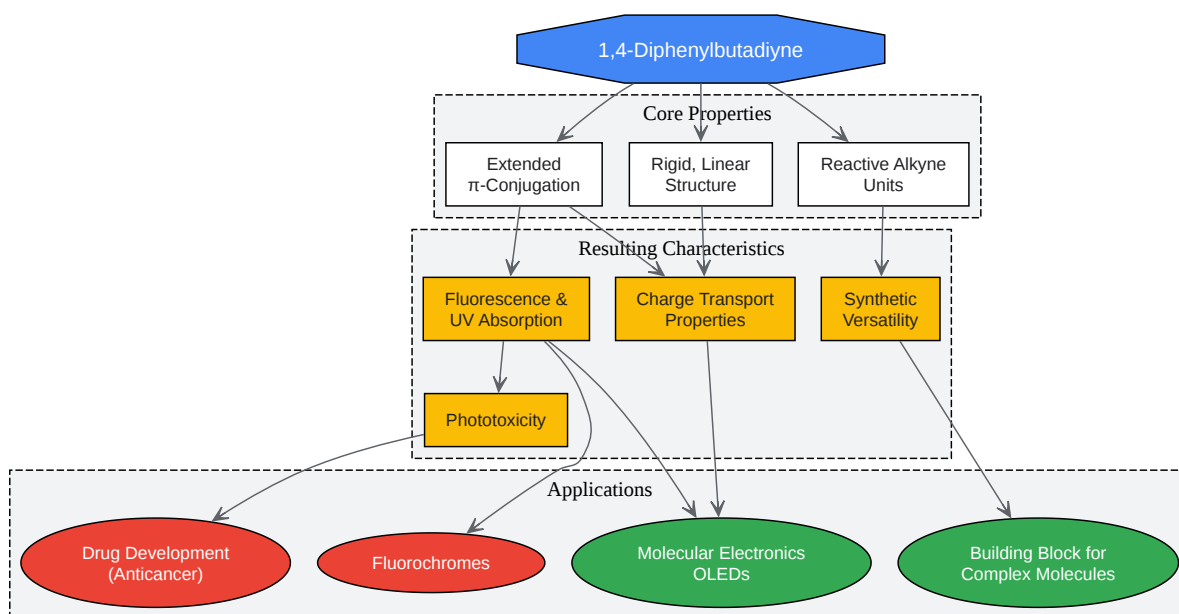
- **Cycloaddition Reactions:** It undergoes UV-irradiated cross-cycloaddition reactions with various olefins, such as 2,3-dimethyl-2-butene and dimethyl fumarate.[3][7]
- **Metal Complex Formation:** The alkyne moieties readily coordinate with transition metals. For example, it reacts with tungsten carbonyl complexes to form iodo-bridged dimers.[3][7] It also forms organonickel complexes.[6]
- **Synthetic Building Block:** It is a valuable precursor in multi-step syntheses. A notable application is its use in the palladium-catalyzed [3+2] annulation with meso-bromoporphyrin to prepare 7,8-dehydropurpurin dimers.[3][4][7]

Applications and Research Interest

The unique combination of a rigid, linear structure, extended π -conjugation, and chemical reactivity makes **1,4-diphenylbutadiyne** a versatile molecule in both fundamental and applied research.

- **Materials Science:** Its conjugated structure and resulting electronic properties make it a candidate for use in organic electronics, such as in molecular wires and as a component in OLEDs and organic photovoltaics (OPVs).[1]
- **Organic Synthesis:** It serves as a rigid linear scaffold and a key building block for the synthesis of complex polycyclic aromatic hydrocarbons, functional polymers, and macrocycles.[1]

- **Pharmaceutical Research:** The compound has demonstrated potential biological activities, including anticancer and antimicrobial properties, making it a subject of investigation for therapeutic applications.[1] It is also known to be a non-photodynamic phototoxic compound.



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Caption: Relationship between core properties and applications of **1,4-diphenylbutadiyne**.

Safety and Handling

1,4-Diphenylbutadiyne is classified as an irritant.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. [5] It should be handled in a well-ventilated area to avoid inhalation of dust.[5]

Table 4: GHS Hazard Information for **1,4-Diphenylbutadiyne**

Hazard Class	Code	Statement
Skin Corrosion/Irritation	H315	Causes skin irritation[7][8]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[7][8]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[7][8] |

Handling and Storage:

- Storage: Store in a cool, dry place in a tightly sealed container.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents.[5]
- Hazardous Decomposition: Thermal decomposition can release irritating vapors and gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Conclusion

1,4-Diphenylbutadiyne is a molecule of fundamental importance with a rich profile of chemical and physical properties. Its rigid, conjugated structure is the foundation for its utility as a fluorescent probe, a building block in advanced organic synthesis, and a component in novel electronic materials. For professionals in materials science and drug development, its predictable synthesis and versatile reactivity offer a robust platform for innovation. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in scientific research and technological advancement.

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